molecular formula C20H21N3O3S B2886068 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034330-21-5

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2886068
CAS No.: 2034330-21-5
M. Wt: 383.47
InChI Key: JTEWRJJKNNGXHM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydropyran ring, phenyl group, and benzo[c][1,2,5]thiadiazole-5-carboxamide moiety would each contribute to the overall structure .

Scientific Research Applications

Synthesis Methods and Chemical Reactions

The synthesis of related compounds often involves complex chemical reactions aiming at introducing or modifying functional groups to enhance biological activity or chemical stability. For example, the synthesis of thiophenylhydrazonoacetates through the coupling of diazo compounds with ethyl cyanoacetate or ethyl acetoacetate explores the reactivity towards a variety of nitrogen nucleophiles to yield derivatives like pyrazoles and isoxazoles, indicating the versatility of these compounds in chemical synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Biological Activities

Numerous studies have been conducted to explore the biological activities of these compounds, particularly their potential as inhibitors for various enzymes or receptors, which could be pivotal for therapeutic applications. For instance, metal complexes of heterocyclic sulfonamide have shown strong inhibitory properties against human carbonic anhydrase isoenzymes, suggesting their potential in medical applications such as the treatment of glaucoma or as diuretics (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Potential Therapeutic Applications

The research extends to evaluating the therapeutic potential of these compounds, including their antimicrobial, antifungal, and anticancer activities. For example, novel analogs incorporating the benzo[d]thiazol-2-yl nucleus have been tested for their antibacterial activities, demonstrating promising results against Staphylococcus aureus and Bacillus subtilis, which underscores the potential of these compounds in developing new antimicrobial agents (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Antiproliferative and Anticancer Activities

Further research into pyrazole-sulfonamide derivatives has revealed their antiproliferative activities against cancer cell lines, indicating their potential as anticancer drugs. Some compounds showed cell-selective effects, particularly against rat brain tumor cells, suggesting their relevance in targeted cancer therapy (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Without specific safety data, it’s not possible to provide a detailed analysis .

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-19(14-6-7-17-18(12-14)23-27-22-17)21-13-20(25,15-4-2-1-3-5-15)16-8-10-26-11-9-16/h1-7,12,16,25H,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEWRJJKNNGXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C2=CC3=NSN=C3C=C2)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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